molecular formula C2H4Cl B12647930 1-Chloroethane CAS No. 16520-13-1

1-Chloroethane

Cat. No.: B12647930
CAS No.: 16520-13-1
M. Wt: 63.50 g/mol
InChI Key: JSICDMRDIHNAKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl, 1-chloro- (also known as 1-chloroethane) is an organic compound with the molecular formula C2H5Cl. It is a colorless, flammable gas with a faintly sweet odor. This compound is a member of the haloalkanes, which are alkanes containing one or more halogen atoms. Ethyl, 1-chloro- is used in various industrial applications, including as a refrigerant, a solvent, and an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl, 1-chloro- can be synthesized through several methods:

    Direct Chlorination of Ethane: This method involves the reaction of ethane with chlorine gas in the presence of ultraviolet light or a catalyst. The reaction proceeds via a free radical mechanism, producing ethyl, 1-chloro- as one of the products.

    Hydrochlorination of Ethylene: Ethylene reacts with hydrogen chloride gas in the presence of a catalyst such as aluminum chloride to produce ethyl, 1-chloro-.

    Reaction of Ethanol with Thionyl Chloride: Ethanol reacts with thionyl chloride to produce ethyl, 1-chloro-, sulfur dioxide, and hydrogen chloride.

Industrial Production Methods

In industrial settings, ethyl, 1-chloro- is primarily produced through the hydrochlorination of ethylene due to its efficiency and cost-effectiveness. The reaction is carried out in a continuous flow reactor with a catalyst to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl, 1-chloro- undergoes several types of chemical reactions, including:

    Nucleophilic Substitution Reactions: Ethyl, 1-chloro- can undergo nucleophilic substitution reactions where the chlorine atom is replaced by a nucleophile. Common nucleophiles include hydroxide ions, cyanide ions, and ammonia.

    Elimination Reactions: Ethyl, 1-chloro- can undergo elimination reactions to form ethylene. This reaction typically occurs in the presence of a strong base such as potassium hydroxide.

    Oxidation Reactions: Ethyl, 1-chloro- can be oxidized to form acetaldehyde or acetic acid under specific conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl, 1-chloro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl, 1-chloro- involves its interaction with nucleophiles and bases. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new compound. In elimination reactions, the chlorine atom and a hydrogen atom are removed, forming a double bond and producing ethylene. The specific pathways and molecular targets depend on the reaction conditions and the nature of the reagents involved .

Comparison with Similar Compounds

Ethyl, 1-chloro- can be compared with other haloalkanes such as methyl chloride, propyl chloride, and butyl chloride. While all these compounds share similar chemical properties, ethyl, 1-chloro- is unique in its specific applications and reactivity. For example:

Each of these compounds has distinct physical and chemical properties that make them suitable for specific applications, highlighting the versatility and importance of haloalkanes in various industries.

Properties

CAS No.

16520-13-1

Molecular Formula

C2H4Cl

Molecular Weight

63.50 g/mol

InChI

InChI=1S/C2H4Cl/c1-2-3/h2H,1H3

InChI Key

JSICDMRDIHNAKT-UHFFFAOYSA-N

Canonical SMILES

C[CH]Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.